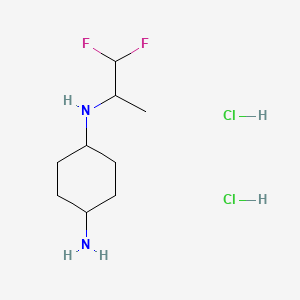
trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride: is a synthetic organic compound that features a cyclohexane ring substituted with a difluoropropyl group and two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride typically involves multiple steps, including:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoropropyl group: This step may involve the use of difluorinated reagents under specific conditions to ensure the correct substitution pattern.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form, typically through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the difluoropropyl group to other functional groups, such as alkanes or alcohols.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly for targeting specific biological pathways.
Industry: As an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine: The free base form of the compound.
N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine: A similar compound without the trans configuration.
Cyclohexanediamine derivatives: Other compounds with similar cyclohexane and amine structures.
Uniqueness
The uniqueness of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride lies in its specific substitution pattern and stereochemistry, which may confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H20Cl2F2N2 |
|---|---|
Peso molecular |
265.17 g/mol |
Nombre IUPAC |
4-N-(1,1-difluoropropan-2-yl)cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H18F2N2.2ClH/c1-6(9(10)11)13-8-4-2-7(12)3-5-8;;/h6-9,13H,2-5,12H2,1H3;2*1H |
Clave InChI |
SJUUCNJZQGAVHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)F)NC1CCC(CC1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)


![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)




![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)

![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
